molecular formula C8H3ClF3NO2 B11926426 2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole

2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B11926426
M. Wt: 237.56 g/mol
InChI Key: IWRAVVGRPGVBET-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound with the molecular formula C8H3ClF3NO It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the second position and a trifluoromethoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-5-(trifluoromethoxy)aniline with a suitable carbonyl compound under acidic conditions to form the benzoxazole ring. The reaction conditions often involve heating the mixture to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoxazole derivatives.

    Electrophilic Substitution: Formation of halogenated or nitrated benzoxazole derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced benzoxazole derivatives.

Scientific Research Applications

2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole
  • 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
  • 2-Chloro-6-(trifluoromethoxy)aniline

Uniqueness

2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole is unique due to the specific positioning of the chlorine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the compound’s stability and reactivity in various chemical reactions. Additionally, the benzoxazole ring system provides a rigid and planar structure, contributing to the compound’s unique properties compared to other similar compounds.

Properties

Molecular Formula

C8H3ClF3NO2

Molecular Weight

237.56 g/mol

IUPAC Name

2-chloro-5-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H3ClF3NO2/c9-7-13-5-3-4(15-8(10,11)12)1-2-6(5)14-7/h1-3H

InChI Key

IWRAVVGRPGVBET-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)Cl

Origin of Product

United States

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